REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6][N:7]([CH3:11])[C:8]([NH2:10])=[NH:9].[F:12][C:13]([F:18])([F:17])[C:14](O)=O>>[CH3:11][N:7]1[C:8]([NH2:10])=[N:9][C:14]([C:13]([F:18])([F:17])[F:12])=[N:6]1 |f:0.1|
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NN(C(=N)N)C
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Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 96 h
|
Duration
|
96 h
|
Type
|
CUSTOM
|
Details
|
Excess trifluoroacetic acid was removed by distillation
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(N=C1N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |